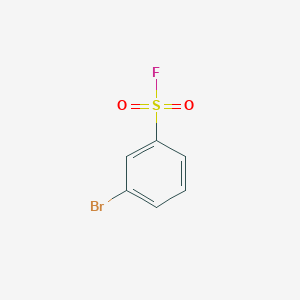

3-Bromobenzenesulfonyl fluoride

描述

Historical Evolution of Sulfonyl Fluoride (B91410) Chemistry in Synthetic Pathways

Historically, sulfonyl fluorides were often synthesized from the more reactive sulfonyl chlorides via a simple halide exchange. acs.orgmdpi.com For many years, they were primarily regarded as stable precursors for creating other sulfur-containing compounds like sulfonamides and sulfonate esters. ccspublishing.org.cn Their notable resistance to hydrolysis and reduction, in contrast to sulfonyl chlorides, was a well-documented property. nih.goveurekalert.org

A paradigm shift occurred with the advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, introduced by Nobel laureate K. Barry Sharpless and his colleagues in 2014. eurekalert.orgnih.govnih.gov This development redefined the reactivity of the sulfonyl fluoride group, transforming it from a relatively inert entity into a highly reliable and versatile connector hub. rsc.orgnih.gov This renaissance has spurred the development of new synthetic routes to access sulfonyl fluorides, including innovative electrochemical and radical-based methods. acs.orgrsc.orgresearchgate.net

Role of the Sulfonyl Fluoride Motif in Modern Organic Transformations

The resurgence of sulfonyl fluorides is anchored in their dual utility in two major areas of modern chemistry: SuFEx click chemistry and chemical biology.

SuFEx Click Chemistry: Described as a next-generation click reaction, SuFEx provides a powerful method for the rapid and modular assembly of functional molecules. eurekalert.orgnih.govrsc.org The reaction involves the exchange of the sulfur-fluorine bond with nucleophiles, such as phenols or amines, to form robust S-O or S-N linkages under mild conditions. uva.nlacs.org This efficiency and reliability have established SuFEx as a critical tool in drug discovery, materials science, and organic synthesis. nih.govrsc.orgdntb.gov.ua

Chemical Biology: In the biological realm, the sulfonyl fluoride motif functions as a "privileged warhead." nih.govrsc.org Its balanced stability and reactivity allow it to act as a covalent probe to modify proteins. researchgate.netmerckmillipore.com Unlike many other electrophiles that primarily target cysteine, sulfonyl fluorides can covalently bind to a wider range of nucleophilic amino acid residues, including serine, threonine, tyrosine, lysine, cysteine, and histidine. nih.govnih.govenamine.net This broad targeting scope makes them invaluable for developing covalent inhibitors, mapping enzyme binding sites, and identifying new drug targets. nih.govrsc.orgnih.gov

Strategic Importance of 3-Bromobenzenesulfonyl Fluoride as a Versatile Synthetic Intermediate

This compound stands out as a particularly valuable synthetic building block due to its dual-functional nature. It possesses two distinct reactive sites that can be addressed with high selectivity: the sulfonyl fluoride group and the bromine atom on the benzene (B151609) ring.

The sulfonyl fluoride moiety serves as the reactive handle for all the modern applications described above. It can participate in SuFEx click chemistry to link with other molecular fragments or act as a covalent warhead to bind to biological targets. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

The bromine atom provides a classic site for further synthetic elaboration, most commonly through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). acs.orgcymitquimica.com This allows for the attachment of a wide array of different chemical groups, enabling the incorporation of the core structure into larger, more complex molecules. This strategic combination makes this compound a highly versatile intermediate for the synthesis of pharmaceuticals, agrochemicals, and advanced materials. cymitquimica.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 454-65-9 | sigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | C₆H₄BrFO₂S | uni.lu |

| Molecular Weight | 239.06 g/mol | sigmaaldrich.com |

| Appearance | Liquid | sigmaaldrich.comsigmaaldrich.com |

| Density | 1.7355 g/mL at 25 °C | sigmaaldrich.comsigmaaldrich.com |

| Refractive Index | n/D 1.5392 | sigmaaldrich.comsigmaaldrich.com |

| SMILES | O=S(C1=CC=CC(Br)=C1)(F)=O | sigmaaldrich.comsigmaaldrich.com |

| InChI Key | LELPUBDFQNSHLE-UHFFFAOYSA-N | sigmaaldrich.comsigmaaldrich.com |

Structure

3D Structure

属性

IUPAC Name |

3-bromobenzenesulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrFO2S/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LELPUBDFQNSHLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)S(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00743086 | |

| Record name | 3-Bromobenzene-1-sulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

454-65-9 | |

| Record name | 3-Bromobenzenesulfonyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=454-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromobenzene-1-sulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromobenzene-1-sulfonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Bromobenzenesulfonyl Fluoride

Direct Halide Exchange Routes

A common and straightforward approach to synthesizing sulfonyl fluorides is through the direct exchange of a chloride atom for a fluoride (B91410) atom on the corresponding sulfonyl chloride precursor.

The conversion of 3-Bromobenzenesulfonyl chloride to 3-Bromobenzenesulfonyl fluoride is a widely used and efficient method. This nucleophilic substitution reaction typically employs an alkali metal fluoride salt as the fluorine source. A simple and mild procedure involves the use of potassium fluoride (KF) in a biphasic mixture of water and acetone. organic-chemistry.org This method is scalable and avoids the need for hazardous reagents or complex procedures, with reactions generally reaching completion within a few hours. organic-chemistry.org The presence of a small amount of water has been shown to accelerate the exchange process. organic-chemistry.org

Alternative conditions involve using KF in an acetonitrile (B52724) solvent, sometimes with a phase-transfer catalyst like 18-crown-6 (B118740) to enhance the reactivity of the fluoride salt. google.com For less reactive substrates, higher boiling point aprotic polar solvents such as sulfolane (B150427) can be used at elevated temperatures to drive the reaction to completion. google.com

| Fluoride Source | Solvent | Catalyst/Additive | Temperature | Typical Yield | Reference |

|---|---|---|---|---|---|

| Potassium Fluoride (KF) | Water/Acetone | None | Room Temperature | High (84-100%) | organic-chemistry.org |

| Potassium Fluoride (KF) | Acetonitrile | 18-crown-6 | Room Temperature | High (e.g., 94%) | google.com |

| Potassium Fluoride (KF) | Sulfolane | None | 100-240 °C | Variable | google.com |

Oxidative Approaches to Sulfonyl Fluorides

Oxidative methods provide pathways to sulfonyl fluorides from more reduced sulfur-containing starting materials, such as thiols. These routes can be advantageous as they often start from readily available precursors.

A novel one-pot protocol allows for the synthesis of sulfonyl fluorides directly from thiols. thieme-connect.comdntb.gov.ua This process begins with the oxidative chlorination of the corresponding thiol, in this case, 3-bromothiophenol (B44568), to form the intermediate 3-bromobenzenesulfonyl chloride. A cost-effective and convenient reagent system for this transformation is hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂). organic-chemistry.org Following the formation of the sulfonyl chloride in situ, a fluoride-chloride exchange is mediated by a fluoride source like potassium bifluoride (KHF₂) to yield the final this compound. thieme-connect.comdntb.gov.ua This transformation is characterized by its mild conditions, operational simplicity, and high efficiency for a broad range of substrates. thieme-connect.comresearchgate.net

| Starting Material | Oxidative Chlorination Reagents | Fluoride Source | Key Advantage | Reference |

|---|---|---|---|---|

| 3-Bromothiophenol | H₂O₂, SOCl₂ | KHF₂ | Mild, one-pot procedure | thieme-connect.comdntb.gov.ua |

Electrochemical methods offer a modern and practical approach for the direct synthesis of arenesulfonyl fluorides from industrial feedstocks like nitroarenes. rsc.orgrsc.org In this strategy, a compound such as 3-bromonitrobenzene would be the starting material. The key to this process is the use of an inexpensive ionic liquid, such as N-methylimidazolium p-toluenesulfonate, which acts as both an additive and an electrolyte. rsc.org This facilitates the selective reduction of the nitro group to an aniline (B41778) intermediate, which then undergoes fluorosulfonylation under mild conditions. rsc.orgrsc.org This electrochemical approach is noted for its broad functional group tolerance and operational simplicity. dntb.gov.ua

The proposed mechanism involves the electrochemical reduction of the nitroarene to an aniline, which then forms a diazo salt in situ. rsc.org This salt is further reduced at the cathode to generate an aryl radical, which is trapped by a sulfur dioxide surrogate. Subsequent radical fluorination yields the desired arenesulfonyl fluoride. rsc.org

Catalytic Reaction Pathways

Catalytic methods, particularly those involving transition metals, provide efficient and selective routes for forming C-S bonds and introducing the sulfonyl fluoride moiety.

A general and practical method for preparing arenesulfonyl fluorides involves a copper-catalyzed three-component fluorosulfonylation of arenediazonium salts. acs.org To synthesize this compound via this route, 3-bromoaniline (B18343) would first be converted to the corresponding arenediazonium salt. This salt then reacts with a sulfur dioxide surrogate, such as the 1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide) adduct (DABSO), and a fluoride source, typically potassium bifluoride (KHF₂). The reaction is catalyzed by a simple copper salt (e.g., CuBr) and proceeds smoothly without the need for an external oxidant. acs.org This method is significant for its use of abundant arenediazonium salts and convenient sources for both sulfur dioxide and fluoride. acs.org

| Aryl Source | Sulfur Dioxide Source | Fluoride Source | Catalyst | Reference |

|---|---|---|---|---|

| 3-Bromobenzenediazonium Salt | DABSO | KHF₂ | Copper(I) Bromide (CuBr) | acs.org |

Optimization of Reaction Conditions and Yields in this compound Synthesis

The successful synthesis of this compound hinges on the careful optimization of several reaction parameters. These include the selection of appropriate solvents and reagents, the use of catalysts and additives to enhance reaction rates and selectivity, and considerations for scaling up the synthesis to a gram-scale level.

Influence of Solvents and Reagents

The choice of solvent and reagents is paramount in directing the outcome of the synthesis of this compound. Different starting materials can be utilized, each requiring a specific set of reagents and solvent systems for optimal conversion.

One common precursor is the corresponding arylsulfonyl chloride. The conversion to the sulfonyl fluoride is typically achieved through a halogen exchange reaction. For instance, the reaction of 3-bromobenzenesulfonyl chloride with potassium fluoride (KF) in acetonitrile is a well-established method. The efficiency of this reaction can be significantly improved by the addition of a phase-transfer catalyst like 18-crown-6 ether, which enhances the solubility and reactivity of the fluoride salt. mdpi.comgoogle.com

Alternatively, sulfonic acids or their salts serve as viable starting materials. A one-pot, two-step procedure can be employed where the sulfonic acid is first converted to the sulfonyl chloride in situ using a chlorinating agent like cyanuric chloride. This is then followed by the addition of a fluoride source such as potassium bifluoride (KHF₂) to yield the desired sulfonyl fluoride. mdpi.com Another approach involves the direct conversion of sulfonic acid sodium salts to sulfonyl fluorides using thionyl fluoride in high yields. nih.govrsc.org The use of N,N-dimethylformamide (DMF) as a solvent has been shown to be effective in this transformation, particularly at elevated temperatures. nih.govrsc.org

Modern methods often employ sulfur dioxide surrogates, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) or sodium metabisulfite (B1197395) (Na₂S₂O₅), in conjunction with a fluorine source. For example, aryl halides can be converted to sulfonyl fluorides in a one-pot reaction using a palladium catalyst, DABSO, and an electrophilic fluorine source like N-Fluorobenzenesulfonimide (NFSI). researchgate.net Similarly, aryldiazonium salts, which can be generated from the corresponding anilines, react with a sulfur dioxide surrogate and a fluorine source like Selectfluor to produce aryl sulfonyl fluorides. This method is notable for its tolerance of a wide range of functional groups, including bromine. ccspublishing.org.cn

The table below summarizes the influence of various solvents and reagents on the synthesis of aryl sulfonyl fluorides, which is applicable to the synthesis of this compound.

| Starting Material | Reagents | Solvent | Key Findings |

| Arylsulfonyl Chlorides | Potassium Fluoride (KF), 18-crown-6 ether | Acetonitrile | 18-crown-6 ether enhances the reactivity of KF. mdpi.comgoogle.com |

| Sulfonic Acids/Salts | Cyanuric Chloride, Potassium Bifluoride (KHF₂) | Acetonitrile | A one-pot, two-step synthesis of sulfonyl fluorides. mdpi.com |

| Sulfonic Acid Sodium Salts | Thionyl Fluoride | Dimethylformamide (DMF) | High yields are achieved at elevated temperatures. nih.govrsc.org |

| Aryl Halides | DABSO, N-Fluorobenzenesulfonimide (NFSI) | Not specified | A palladium-catalyzed, one-pot synthesis. researchgate.net |

| Aryldiazonium Salts | Sodium Metabisulfite (Na₂S₂O₅), Selectfluor | Not specified | Tolerates a wide range of functional groups. ccspublishing.org.cn |

Catalyst and Additive Effects

Catalysts and additives play a crucial role in many synthetic routes to this compound by lowering activation energies and improving reaction efficiency.

Palladium catalysts are frequently employed in cross-coupling reactions to form the C-S bond. For instance, the palladium-catalyzed reaction of aryl thianthrenium salts with sodium sulfite (B76179) (Na₂S₂O₄) as a sulfonyl source and NFSI as a fluorine source provides an efficient route to aryl sulfonyl fluorides. rsc.org Similarly, palladium catalysts are used in the conversion of aryl halides to sulfonyl fluorides. researchgate.net

Bismuth-catalyzed synthesis from aryl boronic acids represents another innovative approach. This method proceeds via an organobismuth(III) catalyst and demonstrates excellent functional group tolerance, making it suitable for the synthesis of complex molecules containing the sulfonyl fluoride moiety. acs.org

Copper catalysts have been utilized in Sandmeyer-type fluorosulfonylation reactions of aryldiazonium salts. ccspublishing.org.cn In some instances, these reactions can also proceed without a metal catalyst.

Additives are often essential for achieving high yields. As mentioned earlier, crown ethers like 18-crown-6 can dramatically improve the efficacy of fluoride salts in halogen exchange reactions. mdpi.comgoogle.com In some protocols, acids such as trifluoroacetic acid (TFA) are used. researchgate.net Bases like triethylamine (B128534) (Et₃N) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are also common additives, used to neutralize acidic byproducts or to promote specific reaction steps. nih.gov In the activation of sulfonyl fluorides for subsequent reactions, Lewis acids like calcium triflimide [Ca(NTf₂)₂] have been shown to be effective. acs.org

The following table outlines the effects of various catalysts and additives on the synthesis of aryl sulfonyl fluorides.

| Catalyst/Additive | Role | Reaction Type |

| Palladium Catalysts | C-S bond formation | Cross-coupling of aryl thianthrenium salts or aryl halides. researchgate.netrsc.org |

| Bismuth Catalysts | C-S bond formation | Reaction of aryl boronic acids. acs.org |

| Copper Catalysts | Promotes reaction | Sandmeyer-type fluorosulfonylation. ccspublishing.org.cn |

| 18-crown-6 ether | Phase-transfer catalyst | Enhances reactivity of fluoride salts. mdpi.comgoogle.com |

| Trifluoroacetic Acid (TFA) | Additive | Used in some catalyst-free syntheses. researchgate.net |

| Triethylamine (Et₃N), DBU | Base | Neutralizes acid, promotes reaction steps. nih.gov |

| Calcium Triflimide [Ca(NTf₂)₂] | Lewis Acid | Activates sulfonyl fluorides. acs.org |

Gram-Scale Synthesis Considerations

Scaling up the synthesis of this compound to the gram scale requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

One of the primary considerations is the choice of a robust and scalable synthetic route. One-pot procedures are often preferred for gram-scale synthesis as they minimize intermediate isolation steps, reducing material loss and saving time. For example, the one-pot synthesis of aryl sulfonyl fluorides from arenes via aryl thianthrenium salts has been successfully demonstrated on a gram scale. rsc.org Similarly, a method for the gram-scale synthesis of 3-sulfonyl flavanones, which involves the formation of a sulfonyl-containing intermediate, highlights the feasibility of scaling up reactions involving sulfonyl groups. nih.gov

Reagent and solvent selection also becomes more critical at a larger scale. The use of inexpensive and readily available reagents is advantageous. For instance, methods utilizing SO₂F₂ as the fluoride source have been shown to be practical for gram-scale experiments. researchgate.net The choice of solvent should consider not only its effect on the reaction but also its boiling point, ease of removal, and safety profile.

Heat management is another crucial aspect of gram-scale synthesis. Exothermic reactions must be carefully controlled to prevent runaways. This may involve slow addition of reagents, efficient stirring, and the use of an appropriate cooling bath.

Finally, purification of the final product on a larger scale may require different techniques than those used for small-scale reactions. While column chromatography is common in the laboratory, for gram-scale synthesis, techniques like recrystallization or distillation are often more practical and economical. The development of a scalable workup and purification protocol is a key component of a successful gram-scale synthesis.

Mechanistic Investigations of Reactions Involving 3 Bromobenzenesulfonyl Fluoride

Electron Transfer Mechanisms in Sulfonylation Processes

The sulfonylation processes involving 3-bromobenzenesulfonyl fluoride (B91410) are often predicated on intricate electron transfer steps, particularly in the context of palladium-catalyzed cross-coupling reactions. In reactions such as the Suzuki-Miyaura coupling, where 3-bromobenzenesulfonyl fluoride can act as an electrophilic partner, the catalytic cycle is initiated by the oxidative addition of the aryl bromide bond to a low-valent palladium(0) complex. This step, fundamentally an electron transfer process, involves the palladium center donating electron density into the σ* antibonding orbital of the C-Br bond, leading to its cleavage and the formation of an arylpalladium(II) halide intermediate. nih.gov The electronic nature of the this compound, with its electron-withdrawing sulfonyl fluoride group, can influence the rate of this oxidative addition.

While direct single-electron transfer (SET) pathways are less commonly invoked for the primary activation of aryl bromides in these contexts, the possibility of SET mechanisms cannot be entirely discounted, especially under specific reaction conditions or with certain catalytic systems. nih.gov For instance, in photoredox catalysis, a photosensitizer can be excited by light and then engage in a single-electron transfer with the aryl halide. umich.edu This would generate an aryl radical and a halide anion, initiating a different mechanistic pathway. Although specific studies on this compound in this context are not prevalent, the general principles of aryl halide activation provide a framework for understanding its potential behavior.

Radical Pathways in Sulfonyl Fluoride Transformations

Beyond the well-established two-electron pathways in palladium catalysis, radical mechanisms represent an alternative and sometimes competing route for the transformation of this compound. The generation of an aryl radical from this compound can be initiated through several means, including photoredox catalysis or the use of radical initiators. researchgate.netrsc.org In such scenarios, a single-electron reduction of the C-Br bond would lead to the formation of the 3-(fluorosulfonyl)phenyl radical.

Once formed, this aryl radical can participate in a variety of transformations. For example, in the context of a Heck-type reaction, the radical could add to an alkene, generating a new carbon-centered radical, which can then be further transformed to the final product. The interplay between transition metal catalysis and radical chemistry can lead to dramatic accelerations in reaction rates and open up new reaction pathways that are not accessible through purely ionic mechanisms. umich.edu The presence of radical scavengers would be expected to inhibit reactions proceeding through such pathways, providing a key experimental diagnostic tool. umich.edu

Role of Intermediates in Catalytic Cycles

The progression of catalytic reactions involving this compound is critically dependent on the formation and reactivity of various intermediates. In palladium-catalyzed cross-coupling reactions, the arylpalladium(II) halide species formed after oxidative addition is a key intermediate. nih.gov The stability and reactivity of this intermediate are influenced by the ligands coordinated to the palladium center. Bulky and electron-rich phosphine (B1218219) ligands, for example, are known to facilitate both the initial oxidative addition and the subsequent steps of the catalytic cycle. nih.govresearchgate.net

Influence of Counterions on Reaction Efficiency and Selectivity

The efficiency and selectivity of reactions involving this compound can be significantly influenced by the nature of the counterions present in the reaction mixture. This is particularly evident in reactions that involve ionic species or charged intermediates. For example, in Suzuki-Miyaura couplings, the base used to activate the organoboron reagent plays a crucial role, and the nature of the cation associated with the base (e.g., K⁺, Na⁺, Cs⁺) can impact the reaction outcome. nih.govnih.gov

In phase-transfer catalyzed reactions, where this compound might be reacted with a nucleophile in a biphasic system, the choice of the phase-transfer catalyst and its associated counterion is critical. The counterion can influence the solubility and reactivity of the nucleophile in the organic phase.

Reactivity and Transformational Scope of 3 Bromobenzenesulfonyl Fluoride in Organic Synthesis

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Click Chemistry

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a next-generation click chemistry reaction, prized for its efficiency, reliability, and the stability of the resulting linkages. sigmaaldrich.comnih.gov The sulfonyl fluoride group (-SO₂F) is the cornerstone of SuFEx, acting as a stable yet reactive hub for connecting molecular modules. sigmaaldrich.comnih.gov 3-Bromobenzenesulfonyl fluoride serves as a key building block in this context, offering a SuFEx-active site and an orthogonal handle (the bromine atom) for further chemical modification. sigmaaldrich.com

The core of the SuFEx reaction involves the exchange of the S-F bond in a sulfonyl fluoride with a nucleophile. nih.gov Sulfonyl fluorides like this compound are thermodynamically stable and generally resistant to reduction, but they react selectively and rapidly at the sulfur atom under specific catalytic conditions. sigmaaldrich.com

The reaction with primary and secondary amines, often in the presence of a base or catalyst, leads to the formation of highly stable sulfonamides. Similarly, reaction with alcohols or phenols (often as their silyl (B83357) ether derivatives) yields sulfonic acid esters. nih.gov These reactions are typically high-yielding and proceed under mild conditions, often in the presence of water. sigmaaldrich.com The stability of the sulfonyl fluoride group allows it to be carried through various synthetic steps before the final SuFEx coupling reaction.

The reliability and biocompatibility of the SuFEx reaction make it an excellent tool for bioconjugation and the assembly of complex molecular architectures. The sulfonyl fluoride motif can be used as a connector to link small molecules to proteins or nucleic acids. sigmaaldrich.com This approach provides a robust alternative to traditional linkers like amides and phosphates. sigmaaldrich.com The resulting sulfonamide or sulfonate bond is exceptionally stable, which is a critical feature for biological applications. The presence of the bromine atom on the this compound moiety allows for pre- or post-conjugation modification via cross-coupling reactions, enabling the construction of multifunctional bioprobes and materials.

Sulfonylation Reactions

Beyond SuFEx, this compound is an effective reagent for the direct sulfonylation of various substrates, particularly aromatic systems. These reactions introduce the 3-bromobenzenesulfonyl group, a common pharmacophore and a versatile synthetic intermediate.

A notable advancement is the use of visible-light photoredox catalysis to achieve the sulfonylation of anilines with sulfonyl fluorides. nih.govdp.tech This methodology offers a mild and efficient route to synthesize substituted sulfonylanilines. nih.govresearchgate.net In these reactions, a photocatalyst, upon excitation by visible light, facilitates the generation of a sulfonyl radical from the sulfonyl fluoride. This radical then engages with the aniline (B41778) derivative to form the desired C-S bond.

The reaction conditions are generally simple and mild, demonstrating good functional group tolerance. researchgate.net For instance, anilines with both electron-donating and other substituents can be successfully sulfonylated. researchgate.net This method highlights the utility of sulfonyl fluorides as stable and modifiable sulfonylation reagents. nih.gov

Table 1: Examples of Visible-Light-Mediated Sulfonylation of Anilines

| Aniline Substrate | Sulfonyl Fluoride | Photocatalyst | Product | Yield | Reference |

|---|---|---|---|---|---|

| N,N-dimethyl-p-toluidine | 4-methoxybenzenesulfonyl fluoride | Ir[(ppy)₂(dtbbpy)]PF₆ | N,N-dimethyl-2-((4-methoxyphenyl)sulfonyl)-p-toluidine | 81% | researchgate.net |

| 4-isopropylaniline | 4-acetylbenzenesulfonyl fluoride | Ir[(ppy)₂(dtbbpy)]PF₆ | 4-isopropyl-2-((4-acetylphenyl)sulfonyl)aniline | 75% | researchgate.net |

| Triphenylamine | Benzenesulfonyl fluoride | Ir[(ppy)₂(dtbbpy)]PF₆ | 4-(phenylsulfonyl)-N,N-diphenylaniline | 70% | researchgate.net |

| N,N-diethylaniline | 4-cyanobenzenesulfonyl fluoride | Ir[(ppy)₂(dtbbpy)]PF₆ | 4-((4-cyanophenyl)sulfonyl)-N,N-diethylaniline | 57% | researchgate.net |

Table data is illustrative of the general reaction based on published studies on substituted sulfonyl fluorides.

The visible-light-mediated approach allows for the selective functionalization of electron-rich aromatic systems like anilines. The regioselectivity is often directed by the electronic properties of the substrate. For many substituted anilines, sulfonylation occurs at the ortho position relative to the amino group, unless it is sterically hindered. researchgate.net This method provides a powerful tool for creating complex sulfonyl-containing aromatic compounds that might be challenging to synthesize through traditional methods. rsc.org

Cross-Coupling Reactions and Late-Stage Functionalization

The bromine atom of this compound provides a reactive center for transition metal-catalyzed cross-coupling reactions. This feature is particularly valuable for late-stage functionalization (LSF), a strategy used to introduce chemical diversity into complex molecules at a late point in the synthesis. nih.govrsc.org

LSF enables the rapid generation of analogues of a lead compound, which is a crucial process in drug discovery and materials science. nih.govmpg.de The sulfonyl fluoride group is robust and can tolerate a wide range of reaction conditions, including those used for cross-coupling. nih.gov A prime example is the Suzuki-Miyaura cross-coupling, where the C-Br bond can be coupled with various boronic acids or esters to form a new C-C bond. researchgate.netnih.gov This has been demonstrated with the analogous 4-bromobenzenesulfonyl fluoride, which was successfully coupled with phenylboronic acid, showcasing that the sulfonyl fluoride moiety is compatible with palladium catalysis. researchgate.net This dual reactivity makes this compound an ideal scaffold for building molecular complexity, allowing for SuFEx or sulfonylation chemistry at the -SO₂F group and diversification at the C-Br position.

Applications of 3 Bromobenzenesulfonyl Fluoride in Advanced Chemical Research

Medicinal Chemistry and Drug Discovery

3-Bromobenzenesulfonyl fluoride (B91410) has emerged as a significant scaffold in medicinal chemistry and drug discovery. Its unique chemical properties, including the presence of a reactive sulfonyl fluoride group and a bromine atom, make it a versatile building block for the synthesis of innovative therapeutic agents. cymitquimica.combiosynth.com The sulfonyl fluoride moiety, in particular, is valuable for its ability to form stable covalent bonds with biological targets, a characteristic increasingly exploited in modern drug design. researchgate.net

Design and Synthesis of Biologically Active Compounds

The incorporation of the 3-bromobenzenesulfonyl fluoride motif into molecular structures is a key strategy in the design of biologically active compounds. researchgate.net The bromine atom on the benzene (B151609) ring provides a site for further chemical modification through various cross-coupling reactions, allowing for the generation of diverse compound libraries. cymitquimica.com This facilitates the exploration of structure-activity relationships and the optimization of lead compounds.

The sulfonyl fluoride group is a bioisostere for other functional groups and can influence the physicochemical properties of a molecule, such as its lipophilicity and metabolic stability. nih.gov Fluorine-containing compounds often exhibit enhanced biological activity and improved pharmacokinetic profiles. nih.govnih.govrsc.org

A notable example involves the synthesis of potent enzyme inhibitors. The sulfonyl fluoride can act as a "warhead," reacting with nucleophilic residues in the active site of an enzyme to form a stable covalent adduct. nih.govnih.gov This irreversible inhibition can lead to prolonged therapeutic effects.

Use as a Building Block for Novel Therapeutic Agents

This compound serves as a crucial starting material for the construction of more complex therapeutic agents. biosynth.com Its utility as a building block stems from the differential reactivity of its functional groups. The sulfonyl fluoride can be selectively reacted with nucleophiles, while the bromo group can participate in metal-catalyzed cross-coupling reactions to introduce additional molecular complexity. cymitquimica.com

This modular approach allows medicinal chemists to systematically build and modify potential drug candidates. For instance, the this compound core can be elaborated with various side chains and functional groups to optimize binding affinity, selectivity, and pharmacokinetic properties. biosynth.comresearchgate.net

Recent research has demonstrated the use of sulfonyl fluorides in the development of covalent inhibitors targeting a range of proteins, including kinases and proteases, which are implicated in diseases such as cancer and viral infections. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies of Sulfonyl Fluoride Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For sulfonyl fluoride derivatives, SAR studies often focus on the impact of substituents on the benzene ring and modifications of the sulfonyl fluoride group itself. researchgate.net

The position and nature of substituents on the aromatic ring can significantly affect the compound's potency and selectivity. By systematically varying these substituents, researchers can map the binding pocket of the target protein and identify key interactions that contribute to biological activity. researchgate.netchemdad.com

The reactivity of the sulfonyl fluoride warhead can also be fine-tuned. The electronic properties of the aryl ring influence the electrophilicity of the sulfur atom, thereby modulating the rate of covalent bond formation with the target protein. researchgate.net This allows for the design of inhibitors with optimized reactivity profiles, balancing potency with minimizing off-target effects.

| Compound | Target | Activity |

| UPR1444 | EGFRL858R/T790M/C797S | Potent and irreversible inhibitor nih.gov |

| EM12-SF | Cereblon (CRBN) | Covalent binder to His353 nih.gov |

Covalent Modifiers in Protease Inhibition and Enzyme Targeting

The sulfonyl fluoride moiety is an effective electrophilic warhead for the covalent modification of enzymes, particularly proteases. nih.gov Many proteases have a nucleophilic serine, cysteine, or threonine residue in their active site that can react with the sulfonyl fluoride to form a stable sulfonyl-enzyme conjugate. chemdad.com

This covalent and often irreversible inhibition offers several advantages over non-covalent inhibition, including prolonged duration of action and high potency. This compound can be incorporated into inhibitor scaffolds to target specific proteases involved in disease progression.

For example, sulfonyl fluoride-containing compounds have been developed as inhibitors of serine proteases, a class of enzymes implicated in various pathological processes. The ability to covalently target these enzymes with high specificity is a significant advancement in the development of novel therapeutics. nih.govnih.gov

Chemical Biology and Probe Development

In the field of chemical biology, this compound and its derivatives are valuable tools for developing chemical probes to study biological systems. nih.govnih.gov These probes are essential for identifying and validating new drug targets, elucidating biological pathways, and understanding the mechanisms of drug action. sigmaaldrich.com

Synthesis of Chemical Probes for Protein and Nucleic Acid Labeling

The sulfonyl fluoride group's ability to react with nucleophilic residues makes it an excellent functional group for the synthesis of chemical probes for labeling proteins and nucleic acids. sigmaaldrich.comsigmaaldrich.com By attaching a reporter tag, such as a fluorophore or a biotin (B1667282) molecule, to a sulfonyl fluoride-containing scaffold, researchers can create probes that covalently label their target biomolecules. nih.govnih.gov

The bromine atom on this compound provides a convenient handle for introducing these reporter tags via "click chemistry" or other efficient ligation reactions. nih.gov This modular synthesis allows for the rapid generation of a variety of probes with different functionalities. nih.govresearchgate.net

These chemical probes can be used in a variety of applications, including:

Activity-based protein profiling (ABPP): To identify and quantify the activity of specific enzymes in complex biological samples.

Target identification: To discover the protein targets of bioactive small molecules.

Imaging: To visualize the localization and dynamics of proteins and nucleic acids within living cells. nih.gov

Development of Diagnostic Tools

The quest for more precise and effective diagnostic tools, particularly in the realm of medical imaging, has led researchers to explore novel molecular probes. Aryl sulfonyl fluorides, as a class of compounds, have become significant in the synthesis of radiotracers for Positron Emission Tomography (PET). nih.govnih.gov PET is a powerful imaging technique that allows for the visualization and quantification of metabolic processes in the body, crucial for the early detection and monitoring of diseases like cancer. radiologykey.com

The utility of sulfonyl fluorides in this context stems from their ability to readily incorporate the positron-emitting isotope fluorine-18 (B77423) (¹⁸F). nih.govacs.org The sulfur(VI)-fluoride exchange (SuFEx) reaction, a cornerstone of click chemistry, provides a robust and efficient method for ¹⁸F-labeling. nih.govccspublishing.org.cn In this reaction, a suitable precursor is reacted with a source of [¹⁸F]fluoride to generate an ¹⁸F-labeled sulfonyl fluoride tracer. osti.gov

This compound is a particularly promising, though not yet widely reported, scaffold for creating such PET probes. Its structure offers a dual-functionality:

The sulfonyl fluoride (-SO₂F) group acts as a "warhead" for ¹⁸F-labeling. researchgate.net

The bromo (-Br) group on the benzene ring serves as a versatile handle for synthetic modification. It can be used in various cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings) to attach the molecule to a biologically active vector, such as a peptide, antibody, or small molecule inhibitor, that can target specific cells or tissues in the body.

This bifunctional nature allows for a modular approach to the synthesis of PET tracers. A targeting molecule could first be coupled to the bromo position, followed by the late-stage introduction of ¹⁸F at the sulfonyl fluoride position. This strategy is highly desirable in radiochemistry as it minimizes the handling of radioactive material throughout a multi-step synthesis.

Below is a hypothetical reaction scheme illustrating the potential use of this compound in the synthesis of a targeted PET probe.

Table 1: Hypothetical Synthesis of a Targeted ¹⁸F-PET Probe

| Step | Description | Reactants | Product |

| 1 | Coupling to a Targeting Vector: A palladium-catalyzed cross-coupling reaction is used to attach a biologically active molecule (e.g., a boronic acid derivative of a cancer-targeting ligand) to the bromo position of this compound. | This compound, Targeting Ligand-B(OH)₂, Pd catalyst, Base | Ligand-Phenyl-SO₂F |

| 2 | ¹⁸F-Radiolabeling: The resulting conjugate undergoes nucleophilic fluoride exchange with a source of [¹⁸F]fluoride, such as [¹⁸F]KF/Kryptofix 2.2.2, to introduce the radioisotope. | Ligand-Phenyl-SO₂F, [¹⁸F]KF, Kryptofix 2.2.2 | Ligand-Phenyl-SO₂[¹⁸F]F |

While specific research utilizing this compound for this purpose is still emerging, its structural attributes align perfectly with the current demands for creating advanced, targeted diagnostic imaging agents.

Materials Science and Polymer Chemistry

The stability and unique reactivity of the sulfonyl fluoride group also make it an attractive component in the design of new materials and polymers. ccspublishing.org.cn This functional group is notably stable to hydrolysis under many conditions but can be activated to react with nucleophiles, a balance that is highly advantageous in polymer synthesis. researchgate.net

The primary application of sulfonyl fluorides in polymer chemistry is in the synthesis of polysulfonates and polysulfonamides through step-growth polymerization. nih.gov This process, often leveraging SuFEx click chemistry, involves the reaction of a monomer containing two sulfonyl fluoride groups with a comonomer containing two nucleophilic groups (e.g., a bisphenol or a diamine).

This compound, while not a difunctional monomer itself, can be envisioned for use in several key roles in polymerization reactions:

Chain-End Functionalization: It can be used to cap the ends of a polymer chain, introducing both a stable terminal group and a reactive bromine handle. This bromine can then be used in post-polymerization modification to attach other functional molecules or to graft the polymer onto a surface.

Synthesis of Functional Monomers: The bromo group can be converted into other functionalities (e.g., a hydroxyl, amino, or vinyl group) to create a novel AB-type monomer. For instance, conversion of the bromo group to a hydroxyl group would yield 3-hydroxybenzenesulfonyl fluoride, which could then undergo self-condensation to form a poly(arylene sulfonate).

Cross-linking Agent: In more complex systems, a derivative of this compound could be designed to act as a cross-linker, enhancing the mechanical and thermal properties of the final polymer material.

A study on the photopolymerization of fluorinated epoxides demonstrated that monomers containing sulfonyl fluoride groups can migrate to the surface of a film, creating a highly fluorinated surface layer even when used in small amounts. pdx.edu This suggests that polymers derived from or functionalized with this compound could be developed for applications requiring specific surface properties, such as hydrophobicity or chemical resistance.

The table below outlines a potential polymerization reaction using a derivative of this compound.

Table 2: Illustrative Polymerization Using a this compound Derivative

| Polymer Type | Monomer 1 | Monomer 2 | Linkage Formed | Potential Polymer Properties |

| Polysulfonate | 3,3'-Dihydroxybiphenyl (derived from coupling of 3-bromophenol) | 1,3-Benzenedisulfonyl fluoride | Sulfonate Ester (-SO₂-O-) | High thermal stability, chemical resistance, bromine handles for further modification. |

| Polysulfonamide | This compound (as an end-capper) | H₂N-Polymer-NH₂ | Sulfonamide (-SO₂-NH-) | Controlled molecular weight, functional end-groups for block copolymer synthesis. |

The incorporation of the bromo-phenyl moiety into the polymer backbone or as an end group offers a powerful tool for tuning the final properties of the material, making this compound a compound with significant potential in advanced polymer design.

Analytical and Spectroscopic Characterization Techniques in Research on 3 Bromobenzenesulfonyl Fluoride

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules, including 3-bromobenzenesulfonyl fluoride (B91410). By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the arrangement of hydrogen atoms in a molecule. For 3-bromobenzenesulfonyl fluoride, the ¹H NMR spectrum exhibits a complex pattern of signals in the aromatic region, typically between 7.0 and 8.5 ppm. The specific chemical shifts and coupling patterns of these protons are dictated by their position on the benzene (B151609) ring relative to the bromo and sulfonyl fluoride groups.

The interpretation of the ¹H NMR spectrum allows researchers to confirm the substitution pattern of the benzene ring. The number of signals, their splitting patterns (e.g., triplets, doublets), and their integration values (representing the number of protons) provide conclusive evidence for the 3-bromo substitution. For instance, the hydrogen atom positioned between the two electron-withdrawing groups (bromine and sulfonyl fluoride) would likely appear at the lowest field (highest ppm value) due to strong deshielding effects.

Table 1: Representative ¹H NMR Data for this compound Analogs

| Compound | Solvent | Chemical Shift (δ) [ppm] |

|---|---|---|

| 3-Bromobenzotrifluoride | - | Multiplets in the aromatic region, characteristic of the substitution pattern. chemicalbook.com |

| Fluorobenzene | CCl₄ | 7.31, 7.13, 7.03 chemicalbook.com |

Fluorine Nuclear Magnetic Resonance (¹⁹F NMR) for Compound Identification and Yield Determination

Given the presence of a fluorine atom in this compound, ¹⁹F NMR spectroscopy is a particularly valuable tool. dtu.dk This technique is highly sensitive and provides a distinct signal for the fluorine nucleus, which can be used for both qualitative identification and quantitative analysis. The chemical shift of the fluorine atom in the sulfonyl fluoride group is characteristic and helps to confirm the presence of this functional group.

Furthermore, ¹⁹F NMR can be employed to determine the reaction yield and monitor the progress of reactions involving this compound. researchgate.net By comparing the integration of the ¹⁹F signal of the product to that of an internal standard, researchers can accurately quantify the amount of the compound formed. The high sensitivity and large chemical shift range of ¹⁹F NMR make it an ideal method for this purpose, often providing clearer results than ¹H NMR, especially in complex reaction mixtures.

Table 2: Representative ¹⁹F NMR Data for Related Fluorinated Compounds

| Compound/Fragment | Chemical Shift (δ) [ppm] (vs. CFCl₃) |

|---|---|

| Sulfur hexafluoride (SF₆) | +57.42 colorado.edu |

| Monofluorobenzene (C₆H₅F) | -113.15 colorado.edu |

| Trifluoroacetic acid (CF₃COOH) | -76.55 colorado.edu |

Carbon Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. pdx.edu In the ¹³C NMR spectrum of this compound, distinct signals are observed for each of the six carbon atoms in the benzene ring. The chemical shifts of these carbons are influenced by the attached substituents (bromine and sulfonyl fluoride).

The carbon atom directly bonded to the bromine atom (C-Br) and the carbon atom bonded to the sulfonyl fluoride group (C-SO₂F) will have characteristic chemical shifts. Furthermore, the fluorine atom will cause splitting of the signal for the carbon atom to which the sulfonyl fluoride group is attached (¹JCF coupling) and can also induce smaller couplings with other nearby carbon atoms (²JCF, ³JCF). libretexts.org This C-F coupling provides additional structural confirmation. acdlabs.commarquette.edu

Table 3: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift Range (δ) [ppm] | Expected Coupling |

|---|---|---|

| C-SO₂F | 130 - 145 | ¹JCF |

| C-Br | 120 - 130 | - |

| Aromatic CH | 125 - 140 | Potential small JCF |

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. uni.lu For a volatile compound like this compound, GC can be used to separate it from a mixture of other substances. The separated compound then enters the mass spectrometer, where it is ionized and its mass spectrum is recorded. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (239.06 g/mol ). sigmaaldrich.com The isotopic pattern of the molecular ion peak, showing the presence of bromine (with its characteristic ~1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes), provides further confirmation of the compound's identity.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is another hyphenated technique that is particularly useful for analyzing less volatile or thermally labile compounds. marquette.edu While this compound can be analyzed by GC-MS, LC-MS offers an alternative method, especially when the compound is part of a complex matrix or when derivatization is required. In LC-MS, the compound is separated by liquid chromatography before being introduced into the mass spectrometer. The resulting mass spectrum provides the same crucial information about the molecular weight and isotopic distribution as GC-MS.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

|---|---|

| [M]⁺ (with ⁷⁹Br) | 237.9 |

| [M]⁺ (with ⁸¹Br) | 239.9 |

| [M+H]⁺ (with ⁷⁹Br) | 238.9 |

| [M+H]⁺ (with ⁸¹Br) | 240.9 |

| [M+Na]⁺ (with ⁷⁹Br) | 260.9 |

| [M+Na]⁺ (with ⁸¹Br) | 262.9 |

Chromatographic Methods for Purification and Analysis

In research involving this compound, chromatographic techniques are indispensable for both the purification of reaction products and the analysis of reaction progress and purity. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Flash Column Chromatography

Flash column chromatography is a primary technique for the purification of compounds synthesized from this compound. This rapid form of preparative column chromatography utilizes positive pressure to force the mobile phase through a column packed with a solid adsorbent, typically silica (B1680970) gel. orgsyn.orgyoutube.com The choice of solvent system (eluent) is critical and is usually determined by preliminary analysis using thin-layer chromatography (TLC). libretexts.org

In documented syntheses, products derived from this compound have been successfully purified using this method. For instance, in a reaction to produce 1-Bromo-3-(trifluoromethanesulfonyl)benzene, the crude product was purified by flash column chromatography on silica gel. semanticscholar.org Similarly, a patent describes the purification of a diarylsulfone sulfonamide derivative, prepared using this compound, via flash column chromatography with a gradient elution. google.co.zm The gradient typically involves a gradual increase in the polarity of the eluent to separate compounds with different affinities for the stationary phase. google.co.zm

The general procedure involves packing a glass column with silica gel, loading the crude sample (often pre-adsorbed onto a small amount of silica) onto the top of the column, and then passing the eluent through the column under pressure. youtube.com Fractions are collected and analyzed, typically by TLC, to isolate the pure desired product.

| Product Being Purified | Stationary Phase | Mobile Phase (Eluent) | Reference |

|---|---|---|---|

| 1-Bromo-3-(trifluoromethanesulfonyl)benzene | Silica Gel | n-hexane/ethyl acetate (B1210297) = 90/10 (v/v) | semanticscholar.org |

| 5-[(3-bromo-2-methylphenyl)sulfonyl]-2-isopropyl-N-(2-pyridin-2-ylethyl)benzenesulfonamide | Silica Gel | Ethyl acetate-hexane gradient | google.co.zm |

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a crucial analytical tool used for rapidly monitoring the progress of chemical reactions that utilize this compound as a starting material. nih.govgoogle.com This technique provides a quick assessment of the consumption of reactants and the formation of products. nih.gov

In practice, a small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica gel on a glass or aluminum backing). The plate is then placed in a sealed chamber containing a shallow pool of a suitable mobile phase. As the solvent moves up the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. In a Suzuki coupling reaction involving this compound, TLC analysis was explicitly used to confirm the complete consumption of the starting material before proceeding with the workup. nih.gov Another study noted that a reaction's completion was judged by TLC. google.com

After development, the separated spots are visualized, commonly under UV light, or by staining with a chemical reagent such as fluorescamine (B152294), which reacts with sulfonamides to produce fluorescent products. usda.govusda.gov By comparing the spots of the reaction mixture to those of the starting materials and expected products, researchers can effectively track the reaction's progression.

| Stationary Phase | Mobile Phase (Eluent) | Visualization Method | Reference |

|---|---|---|---|

| Silica Gel F254 | Chloroform-methanol, 89 + 11 (v/v) | UV light | researchgate.net |

| Silica Gel (with preadsorbent spotting area) | Chloroform:tert-butanol (80:20 v/v), equilibrated with water | UV light after dipping in fluorescamine solution | usda.govusda.gov |

High Performance Liquid Chromatography (HPLC) for Yield Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of compounds. In the context of research with this compound, HPLC is particularly valuable for assessing the purity and yield of the resulting sulfonamide products. thieme-connect.com While the starting material itself is often analyzed by Gas Chromatography (GC) sigmaaldrich.com, the less volatile sulfonamide products are well-suited for HPLC analysis.

The most common mode for this purpose is reversed-phase HPLC, which uses a nonpolar stationary phase (e.g., C18-modified silica) and a polar mobile phase. sigmaaldrich.com The separation is based on the hydrophobic interactions between the analytes and the stationary phase. A gradient elution, where the composition of the mobile phase is changed over time (e.g., by increasing the proportion of an organic solvent like acetonitrile (B52724) in water), is often employed to achieve optimal separation of multiple components in a reaction mixture. researchgate.netnih.gov

| Stationary Phase (Column) | Mobile Phase | Detection | Reference |

|---|---|---|---|

| Chromolith® High Resolution RP-18e (100 x 4.6 mm) | Gradient of [A] acetonitrile/20mM ammonium (B1175870) acetate, pH 4.75 (2:98) and [B] acetonitrile/20mM ammonium acetate, pH 4.75 (32:68) | UV at 270 nm | sigmaaldrich.com |

| Zorbax Eclipse XDB C18 | Gradient system of acetic acid, methanol, and acetonitrile | Fluorescence (with pre-column derivatization) | nih.gov |

| Not specified | Gradient of acetonitrile and water with 0.1% formic acid | UV | researchgate.net |

X-ray Crystallography for Absolute Stereochemistry and Binding Mode Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. While this compound itself is a liquid at room temperature and thus not amenable to this technique sigmaaldrich.com, its solid derivatives, particularly sulfonamides, are frequently analyzed by X-ray crystallography. This analysis provides unequivocal proof of structure, including the absolute stereochemistry of chiral centers, and offers detailed insights into molecular conformation and intermolecular interactions, which are critical for understanding biological binding modes.

When a derivative of this compound is crystallized, it can be subjected to a beam of X-rays. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the positions of individual atoms can be determined. This allows for the precise measurement of bond lengths, bond angles, and dihedral angles.

Studies on closely related N-(arylsulfonyl)arylamides reveal the type of information that can be obtained. For example, the crystal structures of N-(3-fluorobenzoyl)benzenesulfonamide and N-(3-fluorobenzoyl)-4-methylbenzenesulfonamide showed dihedral angles between the benzene rings of 82.73° and 72.60°, respectively. nih.gov The analysis also details how molecules pack in the crystal lattice through various intermolecular forces, such as N—H⋯O hydrogen bonds and C—H⋯π interactions. nih.govnih.gov This information is paramount in fields like drug design, where understanding the precise shape of a molecule and its potential interactions with a biological target (e.g., an enzyme active site) is essential for structure-activity relationship (SAR) studies.

Computational Chemistry Approaches for 3 Bromobenzenesulfonyl Fluoride

Theoretical Studies on Electronic Properties and Reactivity

Theoretical studies on the electronic properties of 3-bromobenzenesulfonyl fluoride (B91410) would typically employ quantum mechanical methods, such as Density Functional Theory (DFT). These calculations could provide valuable data on the molecule's electronic structure, which is fundamental to understanding its reactivity.

Key electronic properties that would be investigated include:

Molecular Orbital Analysis: Examination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions would indicate the molecule's susceptibility to nucleophilic and electrophilic attack.

Electrostatic Potential Maps: These maps would visualize the electron density distribution, highlighting regions of positive and negative electrostatic potential and thus predicting sites for intermolecular interactions.

Dipole Moment: Calculation of the dipole moment would offer insights into the molecule's polarity, influencing its solubility and interaction with other polar molecules.

Table 1: Hypothetical Electronic Properties of 3-Bromobenzenesulfonyl Fluoride (Illustrative)

| Property | Calculated Value (Arbitrary Units) |

|---|---|

| HOMO Energy | -7.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 6.3 eV |

| Dipole Moment | 3.5 D |

Note: This table is for illustrative purposes only and does not represent actual calculated data for this compound.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling is a critical tool for investigating reaction mechanisms. For this compound, this would involve mapping the potential energy surface for its reactions, such as nucleophilic substitution at the sulfonyl group.

This analysis would focus on:

Identifying Intermediates and Transition States: By calculating the energies of reactants, products, intermediates, and transition states, the most likely reaction pathway can be determined.

Calculating Activation Energies: The energy barrier for a reaction, or activation energy, can be calculated from the difference in energy between the reactants and the transition state. This provides a quantitative measure of the reaction rate.

Vibrational Frequency Analysis: This analysis confirms the nature of stationary points on the potential energy surface, with transition states exhibiting a single imaginary frequency corresponding to the reaction coordinate.

Structure-Activity Relationship (SAR) Modeling based on Computational Descriptors

Structure-Activity Relationship (SAR) modeling aims to correlate a molecule's structural features with its biological activity. sigmaaldrich.com For this compound, if it were part of a series of biologically active compounds, computational descriptors could be used to build a predictive SAR model.

Relevant computational descriptors would include:

Electronic Descriptors: Such as partial atomic charges, HOMO/LUMO energies, and dipole moment.

Steric Descriptors: Including molecular volume, surface area, and specific shape indices.

Hydrophobic Descriptors: Like the logarithm of the partition coefficient (logP), which describes the molecule's lipophilicity.

These descriptors would be calculated for a series of related molecules and then correlated with their measured biological activity using statistical methods to develop a quantitative structure-activity relationship (QSAR) model.

Ligand-Protein Interaction Studies in Biological Systems

To investigate the potential biological targets of this compound, molecular docking and molecular dynamics (MD) simulations would be employed. These computational techniques can predict how a small molecule binds to a protein's active site and the stability of the resulting complex.

The key aspects of these studies would be:

Molecular Docking: This involves predicting the preferred binding orientation of this compound within the binding pocket of a target protein. Docking algorithms score different poses based on factors like shape complementarity and intermolecular interactions.

Binding Affinity Prediction: The strength of the interaction between the ligand and the protein, known as binding affinity, can be estimated from the docking score or through more rigorous methods like free energy calculations.

Molecular Dynamics Simulations: MD simulations would be used to study the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the binding mode and the key interactions that maintain the complex.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

Future Research Directions and Sustainable Practices in 3 Bromobenzenesulfonyl Fluoride Chemistry

Development of Greener Synthetic Routes and Processes

The traditional synthesis of arylsulfonyl fluorides often involves harsh reagents and generates significant waste. Future research is increasingly focused on developing greener, more sustainable methods for the production of 3-Bromobenzenesulfonyl fluoride (B91410). A promising area of research is the move away from toxic and difficult-to-handle fluorinating agents like sulfuryl fluoride gas (SO₂F₂) and potassium bifluoride (KHF₂). eurekalert.org

Recent breakthroughs have demonstrated the conversion of thiols and disulfides into sulfonyl fluorides using safer, more manageable reagents. eurekalert.org One such innovative method involves the use of SHC5® and potassium fluoride (KF), which offers a safe, low-cost, and scalable production pathway. eurekalert.org This process is environmentally friendly, yielding only non-toxic sodium and potassium salts as byproducts, thus minimizing environmental impact. eurekalert.org The application of such a method to the synthesis of 3-Bromobenzenesulfonyl fluoride from 3-bromothiophenol (B44568) or its corresponding disulfide would represent a significant advancement in its sustainable production.

Another avenue of exploration is the direct formation of the C-SO₂F bond from aryl halides. mdpi.com A one-pot, two-step procedure has been developed for the synthesis of arylsulfonyl fluorides from aryl bromides using a palladium catalyst and a sulfur dioxide surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct). mdpi.com Adapting this methodology for this compound could provide a more direct and efficient synthetic route.

Table 1: Comparison of Traditional vs. Greener Synthetic Routes for Arylsulfonyl Fluorides

| Feature | Traditional Methods | Emerging Greener Methods |

| Starting Materials | Sulfonic acids, sulfonyl chlorides | Thiols, disulfides, aryl halides |

| Fluorinating Agents | SO₂F₂ gas, KHF₂ | KF, Selectfluor |

| Byproducts | Acidic and/or toxic waste | Benign salts (e.g., NaCl, KCl) |

| Safety Profile | Use of highly toxic and hazardous reagents | Use of safer, easier-to-handle reagents |

| Scalability | Often challenging and costly | More amenable to large-scale production |

Expanding the Scope of Functional Group Transformations

The dual reactivity of this compound, stemming from the presence of both a bromine atom and a sulfonyl fluoride group, makes it a versatile substrate for a wide range of chemical transformations. Future research will likely focus on expanding the repertoire of reactions that can be performed on this molecule, particularly those that proceed with high selectivity and yield.

The sulfonyl fluoride moiety is a key component in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a powerful tool for linking molecules together. eurekalert.orgsigmaaldrich.com This "click chemistry" approach is valued for its high selectivity and efficiency. eurekalert.org Further exploration of this compound as a SuFEx hub will enable the rapid assembly of complex molecular architectures with applications in materials science and drug discovery. eurekalert.orgsigmaaldrich.com

The bromine atom on the benzene (B151609) ring serves as a handle for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. A key research direction will be to investigate the compatibility of these transformations with the sulfonyl fluoride group, allowing for late-stage functionalization of the aromatic core. This would enable the synthesis of diverse libraries of compounds from a single, readily available starting material.

Exploration of Novel Catalytic Systems

The development of novel catalytic systems is paramount to unlocking the full potential of this compound in chemical synthesis. Research in this area is expected to focus on catalysts that can selectively activate either the C-Br bond or the S-F bond, or that can mediate transformations at other positions on the aromatic ring.

For cross-coupling reactions at the C-Br position, the development of more active and robust palladium, nickel, or copper catalysts will be crucial. These catalysts should be able to function under mild reaction conditions and tolerate the presence of the electrophilic sulfonyl fluoride group.

Furthermore, the exploration of photocatalytic systems could open up new reaction pathways. For instance, photoredox catalysis could be employed for the functionalization of the C-H bonds of the benzene ring, offering a direct way to introduce additional substituents and further increase molecular complexity. Recent advances have shown the utility of photoredox catalysis in the hydro-fluorosulfonylation of alkenes, a strategy that could be adapted to functionalize the aromatic ring of this compound. researchgate.net

Advanced Applications in Complex Molecule Synthesis

The unique properties of the sulfonyl fluoride group, including its stability and its ability to act as a covalent modifier of proteins, make this compound an attractive building block for the synthesis of complex, biologically active molecules. mdpi.com Future research will undoubtedly see the incorporation of this compound into the total synthesis of natural products and the development of novel pharmaceutical agents.

The ability to perform late-stage functionalization on the this compound scaffold is particularly valuable in medicinal chemistry. nih.gov This allows for the rapid generation of analogues with diverse properties, accelerating the drug discovery process. For example, the bromine atom can be replaced with a variety of other functional groups through cross-coupling reactions, while the sulfonyl fluoride can be used to covalently link the molecule to a biological target.

Table 2: Potential Applications of this compound in Complex Molecule Synthesis

| Application Area | Role of this compound | Potential Impact |

| Medicinal Chemistry | Scaffold for library synthesis, covalent warhead for targeted inhibitors | Development of novel therapeutics |

| Agrochemicals | Synthesis of new pesticides and herbicides | Improved crop protection |

| Materials Science | Monomer for specialty polymers, component of functional materials | Creation of materials with novel properties |

| Chemical Biology | Probe for studying biological processes | Enhanced understanding of cellular mechanisms |

Integration with Automated Synthesis and High-Throughput Screening

The future of chemical research is increasingly reliant on automation and high-throughput methodologies to accelerate the pace of discovery. nih.govrsc.org Integrating this compound into these workflows will be a key driver of innovation.

Automated synthesis platforms can be programmed to perform a wide array of reactions on the this compound core, rapidly generating large libraries of derivatives. nih.gov This can be coupled with high-throughput screening (HTS) techniques to quickly identify compounds with desired biological activities or material properties. nih.govnih.gov For example, a library of compounds derived from this compound could be screened against a panel of protein targets to identify new enzyme inhibitors. nih.gov

The use of miniaturized reaction formats, such as those enabled by acoustic dispensing technology, can significantly reduce the amount of starting material and solvent required, making the discovery process more sustainable and cost-effective. nih.gov This on-the-fly synthesis and screening approach has the potential to revolutionize early-stage drug discovery and materials development. nih.gov

常见问题

Q. What are the key synthetic routes for preparing 3-bromobenzenesulfonyl fluoride, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of this compound typically involves sulfonation of bromobenzene derivatives followed by fluorination. A common approach is the displacement of sulfonyl chloride intermediates with fluoride sources (e.g., KF or AgF). For example, 3-bromobenzenesulfonyl chloride (CAS 2905-24-0) can be converted to the fluoride via nucleophilic substitution under anhydrous conditions. Reaction parameters such as temperature (e.g., 0–25°C), solvent polarity (e.g., DMF or acetonitrile), and stoichiometry of the fluorinating agent critically affect yield and purity. Purification via recrystallization or column chromatography is recommended to isolate the product .

Q. How can spectroscopic techniques (e.g., NMR, IR, MS) be employed to characterize this compound and confirm its structural integrity?

- Methodological Answer :

- NMR : H NMR can confirm aromatic proton environments (e.g., δ 7.4–8.0 ppm for meta-substituted benzene rings). F NMR is critical for verifying the sulfonyl fluoride group (δ ~50–60 ppm).

- IR : Strong absorption bands near 1370 cm (S=O asymmetric stretch) and 1180 cm (S=O symmetric stretch) confirm the sulfonyl group.

- MS : High-resolution mass spectrometry (HRMS) can validate the molecular ion peak (e.g., [M+H] at m/z 237.94 for CHBrFOS). Cross-referencing with InChI or CAS data (e.g., InChI=1S/C6H4BrFO2S/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4H) ensures structural accuracy .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of vapors.

- Store in airtight containers under inert gas (e.g., N) to minimize hydrolysis.

- Neutralize waste with aqueous bicarbonate before disposal. Safety data for structurally similar sulfonyl chlorides (e.g., skin corrosion warnings) highlight the need for rigorous precautions .

Advanced Research Questions

Q. How does this compound compare to other sulfonylating agents (e.g., chlorides) in covalent enzyme inhibition studies?

- Methodological Answer : Sulfonyl fluorides are increasingly used in chemical biology due to their hydrolytic stability and selective reactivity with active-site nucleophiles (e.g., serine or cysteine residues). Unlike sulfonyl chlorides, fluorides exhibit slower hydrolysis rates, enabling prolonged enzyme inhibition. For example, in protease inhibitor design, this compound’s bromine atom provides steric bulk for targeted binding, while the fluorine enhances electrophilicity. Kinetic assays (e.g., IC determination) and X-ray crystallography can validate inhibition mechanisms .

Q. What strategies optimize regioselective bromine introduction in benzenesulfonyl fluoride derivatives for tailored electronic and steric effects?

- Methodological Answer :

- Directed Metalation : Use directing groups (e.g., sulfonyl fluoride) to position bromine via electrophilic aromatic substitution (e.g., Br/FeBr).

- Cross-Coupling : Suzuki-Miyaura coupling with boronic acids can introduce bromine post-sulfonylation.

- Computational Modeling : DFT calculations predict bromine’s impact on electron density (e.g., Hammett σ values) and guide synthetic routes. Experimental validation via cyclic voltammetry or UV-Vis spectroscopy quantifies electronic effects .

Q. How can competing side reactions (e.g., hydrolysis or desulfonylation) be minimized during multi-step syntheses involving this compound?

- Methodological Answer :

- Solvent Choice : Use aprotic solvents (e.g., THF, DCM) to reduce hydrolysis.

- Temperature Control : Maintain reactions below 25°C to slow degradation.

- Protecting Groups : Temporarily protect reactive sites (e.g., amines) with Boc or Fmoc groups.

- Real-Time Monitoring : LC-MS or TLC tracks reaction progress and identifies byproducts. For example, hydrolysis to 3-bromobenzenesulfonic acid can be detected via loss of the F NMR signal .

Q. What role does this compound play in synthesizing bioactive heterocycles (e.g., benzofurans or pyrroles)?

- Methodological Answer : The sulfonyl fluoride group acts as a leaving group in cyclization reactions. For instance, in benzofuran synthesis, it participates in nucleophilic aromatic substitution with alkoxide intermediates. Optimization of base strength (e.g., KCO vs. CsCO) and solvent polarity (e.g., DMF vs. toluene) enhances ring-closure efficiency. Post-reduction (e.g., Pd/C/H) or oxidation (e.g., MnO) steps yield functionalized heterocycles, validated by H NMR and HRMS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息